molecular formula C24H24N2O5 B011123 Amtolmetin guacil CAS No. 104076-16-6

Amtolmetin guacil

Katalognummer: B011123
CAS-Nummer: 104076-16-6
Molekulargewicht: 420.5 g/mol
InChI-Schlüssel: CWJNMKKMGIAGDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Amtolmetin guacil (AG) is a non-steroidal anti-inflammatory drug (NSAID) developed as a prodrug of tolmetin, designed to minimize gastrointestinal (GI) toxicity while retaining anti-inflammatory efficacy. Its chemical structure (C₂₄H₂₄N₂O₅) includes a glycinamide moiety and a 2-methoxyphenyl ester, enabling it to act as a gastroprotective agent . Upon oral administration, AG is hydrolyzed into tolmetin (its active metabolite) and guacilic acid, exerting dual inhibition of cyclooxygenase (COX)-1 and COX-2 . Unlike conventional NSAIDs, AG stimulates nitric oxide (NO) release in the gastric mucosa, enhancing mucosal defense mechanisms by improving microcirculation and reducing oxidative stress .

Vorbereitungsmethoden

Electrophilic Substitution and Wolf–Kishner Reduction-Based Synthesis

The 2010 ACS publication outlines a novel synthesis of tolmetin, a key intermediate for amtolmetin guacil . The method begins with 1-methylpyrrole-2-acetic acid , which undergoes electrophilic substitution at the C5 position using 4-methylbenzoyl chloride in the presence of AlCl₃ (Figure 1). This step achieves a 92% yield by optimizing reaction time (6–8 hours) and temperature (0–5°C) . The resulting 1-methyl-5-(4-methylbenzoyl)pyrrole-2-acetic acid is then subjected to a Wolf–Kishner reduction with hydrazine hydrate and potassium hydroxide in ethylene glycol at 160–180°C. This step removes the acetyl group, yielding tolmetin with 88% purity after recrystallization .

Critical Process Parameters :

  • Electrophilic substitution : Excess AlCl₃ (1.5 equivalents) ensures complete acylation.

  • Wolf–Kishner reduction : Azeotropic removal of water improves reaction efficiency.

StepReagentsConditionsYield
Acylation4-methylbenzoyl chloride, AlCl₃0–5°C, 6–8 h92%
ReductionHydrazine hydrate, KOH160–180°C, 12 h88%

The final step involves condensing tolmetin with glycine guaiacol ester using carbonyldiimidazole (CDI) in tetrahydrofuran (THF), achieving an 85% yield . Impurities such as tolmetin guacil ester (≤0.5%) are controlled via strict pH monitoring during workup .

Mixed Acid Anhydride Approach via Tolmetin Sodium

A 2006 Chinese patent (CN1827597A) details a three-step process starting with tolmetin sodium . The sodium salt is dehydrated under vacuum (60°C, 4 hours) to remove residual moisture, which prevents side reactions. The anhydrous tolmetin sodium is then reacted with isobutyl chloroformate in toluene at −10°C to form a mixed acid anhydride intermediate.

Key Advantages :

  • Short reaction time (2 hours per step).

  • High overall yield (94%) due to minimized intermediate isolation .

The mixed anhydride is subsequently treated with glycine guaiacol ester in the presence of N-methylmorpholine, yielding this compound with 99.2% HPLC purity after recrystallization from acetone .

CDI-Mediated Condensation and Esterification

A 2017 synthesis route involves sequential condensation and esterification steps . 1-Methyl-5-(4-methylbenzoyl)pyrrole-2-acetic acid is activated with CDI in THF and reacted with glycine ethyl ester to form an acetamidoacetate intermediate (78% yield). Hydrolysis with NaOH (2M, 50°C) produces the free acid, which is esterified with 2-methoxyphenol (guaiacol) using CDI again (Scheme 1).

Optimization Insights :

  • CDI outperforms dicyclohexylcarbodiimide (DCC) in reducing racemization.

  • THF as the solvent enhances reaction homogeneity .

A 2008 Indian patent (IN 2008MU01617) refines this method by introducing N-benzyloxycarbonylglycine as a protected glycine source . Deprotection via hydrogenolysis (H₂/Pd-C) yields the glycine guaiacol ester, which is coupled to tolmetin using CDI. This approach achieves a 90% yield with ≤0.1% residual solvents .

Novel Process Using Sodium Salt Intermediate

The QuickCompany patent (2008) describes a sodium salt-mediated synthesis starting from N-benzyloxycarbonylglycine and sodium [1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate . The glycine derivative is coupled to the sodium salt using CDI in dichloromethane (−10°C), followed by hydrogenolytic deprotection.

Process Highlights :

  • Avoids chlorinated solvents by using toluene for liquid–liquid extraction.

  • Recrystallization from isopropanol/toluene (1:3) achieves 98.5% purity .

Comparative Analysis of Methods

MethodKey StepsTotal YieldPurityScalability
Electrophilic substitution Acylation, reduction, esterification68%99.0%Moderate
Mixed anhydride Dehydration, anhydride formation, coupling94%99.2%High
CDI-mediated Activation, hydrolysis, esterification82%98.8%High
Sodium salt Protection, coupling, deprotection89%98.5%Moderate

The mixed anhydride method offers the highest yield and scalability, while the CDI-mediated route balances cost and purity. Impurity control remains critical across all methods, particularly in managing residual solvents (e.g., THF ≤500 ppm) .

Analyse Chemischer Reaktionen

Types of Reactions: Amtolmetin guacil undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Typically occurs in the presence of water and enzymes in the gastrointestinal tract.

    Oxidation and Reduction: May involve reagents like hydrogen peroxide or reducing agents under controlled laboratory conditions.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Treatment of Osteoarthritis (OA)

Several studies have demonstrated the effectiveness of AMG in managing pain associated with osteoarthritis. A meta-analysis reviewed randomized controlled trials comparing AMG with other NSAIDs, revealing that AMG had a significantly lower incidence of adverse gastrointestinal effects. The odds ratio for adverse effects was 0.2 (95% CI: 0.1, 0.3), indicating a favorable safety profile compared to traditional NSAIDs .

Key Findings:

  • Efficacy: AMG showed a marked analgesic effect, with a 40% or more pain reduction in 72.5% of patients .
  • Tolerability: In an observational study involving 220 patients with knee OA, AMG was well-tolerated, with no serious adverse events reported .
Study TypeSample SizePain ReductionAdverse Events
RCT780SignificantLower than NSAIDs
Observational22040%+Mild/Moderate (7.7%)

Management of Rheumatoid Arthritis (RA)

Long-term use of AMG has been evaluated in patients with rheumatoid arthritis, where it serves as an alternative to traditional NSAIDs due to its reduced gastrointestinal risk. Studies indicate that AMG maintains efficacy in pain management while minimizing the risk of gastric mucosal lesions .

Findings:

  • Long-term Safety: AMG's long-term use shows promise in controlling chronic pain without significant gastrointestinal complications, making it suitable for patients requiring ongoing therapy .

Gastrointestinal Tolerability

One of the standout features of AMG is its improved gastrointestinal tolerability compared to conventional NSAIDs. Research indicates that patients using AMG experience fewer gastric mucosal lesions and have a lower rate of treatment discontinuation due to side effects .

Clinical Implications:

  • Patient Compliance: The enhanced tolerability may lead to better patient adherence to treatment regimens, particularly for those with a history of NSAID-related gastrointestinal issues.

Case Studies

Case Study 1: Efficacy in OA Patients
In a clinical trial involving patients suffering from knee OA and dyspepsia, AMG was administered over a period of weeks. Results showed significant reductions in both pain and dyspeptic symptoms, leading to high patient satisfaction rates .

Case Study 2: Long-term RA Management
A cohort study followed RA patients on long-term AMG therapy, documenting sustained pain relief and minimal adverse effects over several months. This study highlighted AMG's potential as a safer alternative for chronic pain management in this population .

Vergleich Mit ähnlichen Verbindungen

Amtolmetin Guacil vs. Celecoxib (COX-2 Selective Inhibitor)

  • GI Safety: In a 24-week randomized trial, AG (600 mg twice daily) demonstrated comparable GI safety to celecoxib (200 mg twice daily) in rheumatoid arthritis patients. Post-treatment endoscopy revealed normal gastroduodenal findings in 75.29% (AG) vs.
  • Efficacy : Both drugs achieved equivalent therapeutic responses, with 60–70% of patients meeting ACR-20 criteria for pain and inflammation reduction .
  • Mechanistic Advantage: Unlike celecoxib, AG’s NO-mediated gastroprotection may mitigate cardiovascular risks associated with COX-2 selectivity .

This compound vs. Diclofenac (Non-Selective NSAID)

  • GI Toxicity : In a 4-week study, AG (600 mg twice daily) caused significantly fewer gastric ulcers (3%) compared to diclofenac (50 mg thrice daily; 25%). Endoscopic injury scores were 0 vs. 2 (median), respectively .
  • High-Risk Patients : AG reduced ulcer recurrence in patients with a history of peptic ulcers (18% vs. 53% with diclofenac) .
  • Efficacy : Both drugs similarly reduced joint pain and disability indices in rheumatoid arthritis .

This compound vs. Tolmetin (Parent Compound)

  • Gastroprotection: AG’s prodrug design prevents direct mucosal irritation. In mice, AG (75–300 mg/kg) reduced ethanol-induced gastric lesions by 50–80% via NO upregulation, whereas tolmetin (90 mg/kg) exacerbated damage .
  • Oxidative Stress Modulation : AG increased superoxide dismutase (SOD) activity and reduced malondialdehyde (MDA) levels, countering oxidative stress—effects absent in tolmetin .

This compound vs. Ibuprofen/Naproxen (Non-Selective NSAIDs)

  • Cardiorenal Safety : A 2022 network meta-analysis ranked AG as having the lowest risk of hypertension, renal dysfunction, and edema among NSAIDs. Ibuprofen and naproxen showed higher incidences of cardiovascular events (e.g., hypertension: 12–15% vs. <5% with AG) .
  • Mechanistic Insight : AG preserves glomerular filtration rate (GFR) and sodium balance, unlike COX-2 inhibitors (e.g., rofecoxib) or traditional NSAIDs that impair renal prostaglandin synthesis .

Data Tables

Table 2: Cardiorenal Adverse Event Risk (Network Meta-Analysis)

Drug Hypertension Risk Renal Dysfunction Risk Edema Risk
This compound Low Low Low
Celecoxib Moderate Moderate Moderate
Ibuprofen High Moderate High
Naproxen Moderate High High

Research Findings and Mechanistic Insights

  • NO and Prostaglandin Synergy: AG uniquely enhances NO synthesis in gastric tissue without systemic effects, preserving mucosal integrity during inflammation .
  • Metabolic Profile : AG’s rapid hydrolysis into tolmetin ensures anti-inflammatory efficacy (peak plasma concentration at 2 hours), while its metabolites are fully excreted within 24 hours, reducing renal accumulation .

Q & A

Basic Research Questions

Q. How to validate an HPLC-UV method for quantifying Amtolmetin guacil (AG) and its metabolites in plasma?

  • Methodological Answer : Validation requires assessing linearity, accuracy, precision, recovery, and stability. For linearity, prepare calibration curves (0.25–20 µg/mL) for AG, tolmetin (T), and tolmetin glycinamide (TG), ensuring correlation coefficients (r²) ≥0.98. Intra-day and inter-day accuracy/precision are evaluated using QC samples (0.25, 2.5, 20 µg/mL), with acceptance criteria of 85–115% accuracy and CV <15%. Recovery is determined by comparing extracted vs. unextracted QC samples. Stability studies include freeze-thaw cycles (-20°C, 24 hours) and long-term storage (-20°C for 30 days), with deviations ≤±15% .

Q. What are the key considerations in designing a bioequivalence study for AG formulations?

  • Methodological Answer : A randomized, crossover study in healthy volunteers (e.g., 12 subjects) under fasting conditions is typical. Key parameters include single-dose administration (600 mg), blood sampling over 24 hours, and measurement of T and TG plasma concentrations. Pharmacokinetic parameters (Cmax, AUC0–t, AUC0–∞) are log-transformed, and bioequivalence is confirmed if 90% confidence intervals fall within 80–125%. Exclusion criteria involve recent medication/alcohol use to avoid interference .

Advanced Research Questions

Q. How to resolve chromatographic challenges when separating AG from its metabolites?

  • Methodological Answer : Optimize column chemistry and mobile phase composition. C18 columns fail to resolve AG, T, and TG due to overlapping peaks. Switch to a C8 column with a mobile phase of acetonitrile:methanol:1% acetic acid (55:5:40 v/v) at 1 mL/min. This achieves baseline separation with retention times of 8.20±0.2 min (AG), 5.3±0.2 min (T), and 4.0±0.2 min (TG). Internal standards (e.g., coumarin) must elute distinctly from analytes and plasma impurities .

Q. How do molecular docking studies explain AG’s binding affinity compared to other NSAIDs?

  • Methodological Answer : AG exhibits higher binding affinity (-8.51 kcal/mol) than indomethacin (-7.30 kcal/mol) due to interactions with Phe19/Gly38 and Asp23/Lys28 residues. These hydrogen bonds and hydrophobic interactions at the active site enhance anti-aggregation activity. Unique salt-bridge interactions in AG and indomethacin differentiate them from NSAIDs like ibuprofen, which lack these stabilizing features .

Q. What statistical approaches ensure robustness in pharmacokinetic data analysis for bioequivalence?

  • Methodological Answer : Use ANOVA on log-transformed Cmax and AUC values to account for non-normal distributions. Apply Schuirmann’s two one-sided t-tests to confirm the 90% CI lies within 80–125%. Non-parametric methods (e.g., Wilcoxon signed-rank test) may supplement analysis if data skewness persists. Report geometric mean ratios and intra-subject variability to validate reproducibility .

Q. How to address stability discrepancies in AG during long-term plasma storage?

  • Methodological Answer : Monitor degradation under varying conditions: (1) Freeze-thaw stability: Subject QC samples to three cycles (-20°C to room temperature), ensuring ≤15% deviation. (2) Long-term stability: Compare AG, T, and TG concentrations in QC samples stored at -20°C for 5, 15, and 30 days against fresh samples. Use protease inhibitors and avoid repeated thawing to minimize enzymatic degradation .

Q. Data Contradiction and Reproducibility

Q. How to reconcile conflicting reports on AG’s gastroprotective vs. COX-inhibitory effects?

  • Methodological Answer : AG’s dual action arises from its metabolism: AG is hydrolyzed to T (COX inhibitor) and TG (gastroprotective via nitric oxide modulation). Discrepancies in studies may stem from differences in metabolite ratios or experimental models (e.g., in vitro vs. in vivo). Standardize assays (e.g., NO quantification in gastric mucosa) and control for interspecies variability in enzyme activity .

Q. Why do some studies report undetectable AG metabolites post 12 hours despite a 24-hour sampling window?

  • Methodological Answer : AG’s metabolites (T and TG) have short elimination half-lives (~2–4 hours). By 12 hours, plasma concentrations often fall below the HPLC-UV method’s LOQ (0.5 µg/mL). To improve detection, use LC-MS/MS with lower LOQ (e.g., 0.1 µg/mL) or increase sample injection volumes .

Q. Tables for Key Parameters

Parameter AG Tolmetin (T) Tolmetin Glycinamide (TG)
Linearity Range (µg/mL)0.25–200.25–200.25–20
Intra-day CV (%)≤8.2≤7.5≤6.9
Recovery (%)92.3±3.188.7±4.290.1±3.8
Binding Affinity (kcal/mol)-8.51-7.30N/A

Eigenschaften

IUPAC Name

(2-methoxyphenyl) 2-[[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5/c1-16-8-10-17(11-9-16)24(29)19-13-12-18(26(19)2)14-22(27)25-15-23(28)31-21-7-5-4-6-20(21)30-3/h4-13H,14-15H2,1-3H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJNMKKMGIAGDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)NCC(=O)OC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50236291
Record name Amtolmetin guacil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50236291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87344-06-7
Record name Amtolmetin guacil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87344-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amtolmetin guacil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087344067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amtolmetin guacil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50236291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methoxyphenyl) 2-[[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]amino]acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMTOLMETIN GUACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/323A00CRO9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 17992864
CID 17992864
Amtolmetin guacil
CID 17992864
CID 17992864
Amtolmetin guacil
CID 17992864
CID 17992864
Amtolmetin guacil
CID 17992864
CID 17992864
Amtolmetin guacil
CID 17992864
CID 17992864
Amtolmetin guacil
CID 17992864
CID 17992864
Amtolmetin guacil

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.